

Application Notes and Protocols: Addition Reactions of Tributyltin Methoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

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These application notes provide a comprehensive overview of the addition reactions of **tributyltin methoxide**, a versatile organotin reagent. The document details its reactivity with various unsaturated substrates, including carbonyls, isothiocyanates, carbon disulfide, and in hydrostannylation reactions of alkynes. Experimental protocols for key transformations are provided, along with summarized quantitative data and diagrams of relevant reaction mechanisms and biological signaling pathways.

Addition to Carbonyl Compounds

Tributyltin methoxide readily adds across the carbon-oxygen double bond of aldehydes and activated ketones. The reaction is typically exothermic and proceeds via a polar mechanism, likely through a six-membered cyclic transition state.^[1] Simple ketones are generally unreactive unless activated by electron-withdrawing groups.

Quantitative Data for Carbonyl Addition

Substrate	Product	Reaction Conditions	Yield (%)	Spectroscopic Data Highlights
Chloral (Cl ₃ CCHO)	1,1,1-trichloro-2-methoxy-2-(tributylstannoxy)ethane	Exothermic reaction upon mixing at room temperature.	Quantitative	¹ H NMR: δ ~5.05 (s, 1H, CH), δ ~3.4 (s, 3H, OCH ₃)
Hexachloroacetone ((Cl ₃ C) ₂ CO)	1,1,1,3,3,3-hexachloro-2-methoxy-2-(tributylstannoxy)propane	Exothermic reaction in CCl ₄ at room temperature.	High	IR: Absence of C=O stretch at 1780 cm ⁻¹

Experimental Protocol: Addition of Tributyltin Methoxide to Chloral

- To a flask containing freshly distilled chloral (1 equivalent), add **tributyltin methoxide** (1 equivalent) dropwise with stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- The reaction is exothermic and proceeds rapidly upon mixing.
- After the initial reaction subsides, continue stirring for 30 minutes to ensure completion.
- The resulting 1:1 adduct, 1,1,1-trichloro-2-methoxy-2-(tributylstannoxy)ethane, is obtained in quantitative yield and can be characterized by NMR spectroscopy. Note that the adduct may dissociate upon heating.

Addition to Heteroallenes

Tributyltin methoxide reacts with heteroallenes such as isothiocyanates and carbon disulfide, leading to the formation of dithiocarbamates and dithiocarbonates, respectively. These reactions are synthetically useful for the preparation of various organotin-sulfur compounds.

Addition to Isothiocyanates

The addition to isothiocyanates, such as phenyl isothiocyanate, results in the formation of N-phenyl-S-(tributylstannyl)dithiocarbamate.

Quantitative Data for Isothiocyanate Addition

Substrate	Product	Reaction Conditions	Yield (%)	Spectroscopic Data Highlights
Phenyl isothiocyanate (PhNCS)	Methyl N-phenyl-S-(tributylstannyl)dithiocarbamate	Mixing of reactants, often with gentle heating.	High	Characterized by IR and NMR spectroscopy, showing the presence of the dithiocarbamate linkage.

Experimental Protocol: Addition to Phenyl Isothiocyanate

- In a reaction vessel under an inert atmosphere, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as toluene.
- Add **tributyltin methoxide** (1 equivalent) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography if necessary.

Addition to Carbon Disulfide

Tributyltin methoxide adds to carbon disulfide to form O-methyl S-(tributylstannyl)dithiocarbonate.

Quantitative Data for Carbon Disulfide Addition

Substrate	Product	Reaction Conditions	Yield (%)	Spectroscopic Data Highlights
Carbon Disulfide (CS ₂)	O-methyl S-(tributylstannyl) dithiocarbonate	Reaction in a suitable solvent at room temperature or with heating.	High	IR spectroscopy shows characteristic C=S stretching frequencies.

Experimental Protocol: Addition to Carbon Disulfide

- Under an inert atmosphere, add **tributyltin methoxide** (1 equivalent) to a solution of carbon disulfide (excess) in an anhydrous solvent.
- Stir the mixture at room temperature for several hours.
- The progress of the reaction can be followed by the disappearance of the starting materials.
- After completion, the excess carbon disulfide and solvent are removed under reduced pressure to yield the dithiocarbonate adduct.

Hydrostannylation of Alkynes

While direct hydrostannylation with **tributyltin methoxide** is not typical, it can be used in a tandem reaction sequence involving hydroboration of an alkyne followed by transmetalation with **tributyltin methoxide** to produce vinylstannanes. This method provides excellent stereoselectivity for the (E)-isomer. Alternatively, tributyltin hydride, which can be generated in situ from precursors like bis(tributyltin) oxide (which is related to the methoxide), is commonly used in palladium-catalyzed hydrostannylation.^[2]

Quantitative Data for Hydrostannylation of a Terminal Alkyne

Substrate	Product	Reaction Conditions	Yield (%)	Stereoselectivity
1-Octyne	(E)-1-(Tributylstannyl)-1-octene	1. Dicyclohexylborane, THF, 0 °C to rt. 2. Tributyltin methoxide, rt.	~70-80%	High (E/Z > 98:2)

Experimental Protocol: Hydrostannylation of 1-Octyne via Hydroboration-Transmetalation

Step 1: Hydroboration

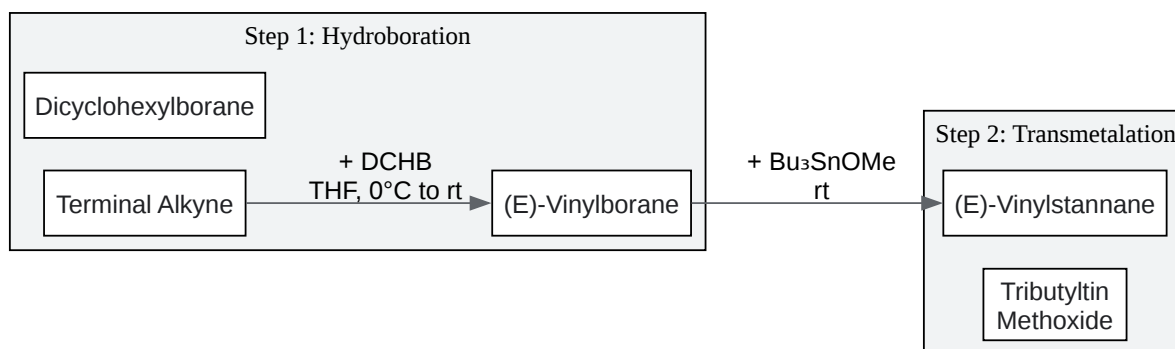
- To a solution of dicyclohexylborane (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add 1-octyne (1 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Transmetalation

- Cool the solution of the resulting vinylborane to 0 °C.
- Add **tributyltin methoxide** (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure (E)-vinylstannane.

Visualizations

Reaction Workflow: Hydrostannylation of Alkynes



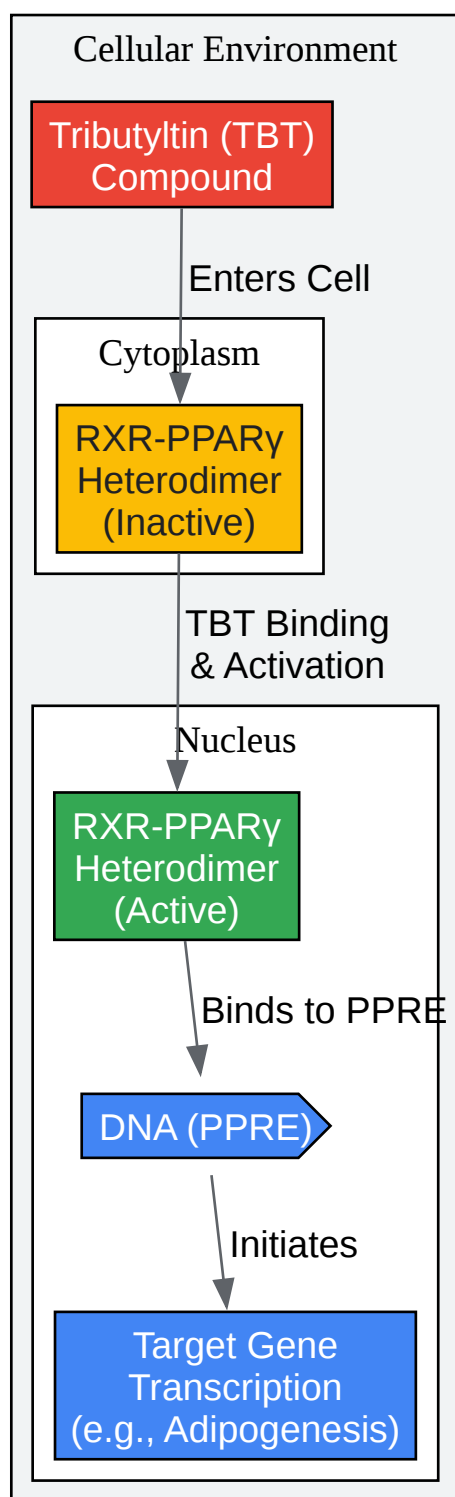
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Caption: Workflow for the stereoselective synthesis of (E)-vinylstannanes.

Signaling Pathway: General Mechanism of Tributyltin (TBT) Endocrine Disruption

Note: The following diagram illustrates a known signaling pathway affected by tributyltin (TBT) compounds in general. While the specific biological activities of the adducts from **tributyltin methoxide** reactions are not well-characterized, they may exhibit similar or modified activities due to the presence of the tributyltin moiety.

Tributyltin compounds are known endocrine disruptors that can activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) signaling pathways.[3][4][5][6] This activation can lead to downstream effects on gene expression related to adipogenesis and other metabolic processes.



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- To cite this document: BenchChem. [Application Notes and Protocols: Addition Reactions of Tributyltin Methoxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086772#addition-reactions-of-tributyltin-methoxide\]](https://www.benchchem.com/product/b086772#addition-reactions-of-tributyltin-methoxide)

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